molecular formula C37H52ClN3O10S B10831303 [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

Número de catálogo: B10831303
Peso molecular: 766.3 g/mol
Clave InChI: LJFFDOBFKICLHN-SVMDFPMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound of interest is a complex synthetic derivative of maytansine, a natural product known for its potent antitumor properties. This specific compound is designed to enhance the therapeutic efficacy of antibody-drug conjugates (ADCs) by improving targeting and reducing systemic toxicity.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple functional groups and stereocenters that contribute to its biological activity. The IUPAC name is:

 1S 2R 3S 5S 6S 16Z 18Z 20R 21S 11 chloro 21 hydroxy 12 20 dimethoxy 2 5 9 16 tetramethyl 8 23 dioxo 4 24 dioxa 9 22 diazatetracyclo 19 3 1 110 14 03 5 hexacosa 10 12 14 26 16 18 pentaen 6 yl 2S 2 methyl 4 sulfanylpentanoyl amino propanoate\text{ 1S 2R 3S 5S 6S 16Z 18Z 20R 21S 11 chloro 21 hydroxy 12 20 dimethoxy 2 5 9 16 tetramethyl 8 23 dioxo 4 24 dioxa 9 22 diazatetracyclo 19 3 1 110 14 03 5 hexacosa 10 12 14 26 16 18 pentaen 6 yl 2S 2 methyl 4 sulfanylpentanoyl amino propanoate}

Molecular Formula and Weight

  • Molecular Formula : C36_{36}H50_{50}ClN3_3O10_{10}S
  • Molecular Weight : 738.29 g/mol

The compound functions primarily as an anti-microtubule agent through its interaction with tubulin. It disrupts the normal function of microtubules during cell division by preventing their polymerization. This leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.

Potency and Efficacy

Research indicates that this compound exhibits significantly higher potency compared to its parent compound maytansine. It is reported to be approximately 3 to 10 times more effective in inhibiting tumor growth in various cancer models .

In Vitro Studies

  • Cell Line Testing : The compound has been tested against several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV3). Results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for maytansine.
  • Mechanistic Studies : Flow cytometry analysis demonstrated that treatment with this compound leads to increased sub-G1 populations indicative of apoptosis .

In Vivo Studies

  • Xenograft Models : In mouse models bearing human tumor xenografts, administration of the compound resulted in substantial tumor regression compared to control groups receiving either saline or maytansine alone .
  • Toxicity Profile : Safety assessments indicated that while the compound exhibits potent antitumor activity, it also has a manageable toxicity profile when dosed appropriately .

Comparative Analysis with Similar Compounds

Compound NameMechanismPotencyNotable Features
MaytansineMicrotubule inhibitorBaselineNatural product
DM1Microtubule inhibitor3x - 10x less potent than target compoundUsed in ADCs
Target CompoundMicrotubule inhibitor3x - 10x more potent than maytansineEnhanced targeting via ADCs

Propiedades

Fórmula molecular

C37H52ClN3O10S

Peso molecular

766.3 g/mol

Nombre IUPAC

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1

Clave InChI

LJFFDOBFKICLHN-SVMDFPMXSA-N

SMILES isomérico

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O

SMILES canónico

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.